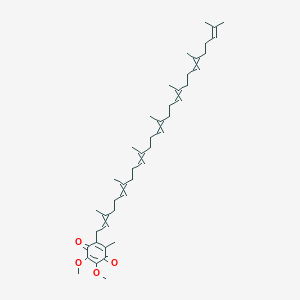
2-(3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Menaquinone-7 can be synthesized through various chemical routes. One common method involves the use of selenium(IV) oxide, salicylic acid, and tert-butylhydroperoxide in dichloromethane at 0°C for 14 hours. Another method includes the use of methanesulfonyl chloride and triethylamine in tetrahydrofuran at -45 to -40°C for 0.75 hours . These reactions are followed by additional steps involving n-butyllithium, sodium methylate, and Dess-Martin periodane .
Industrial Production Methods: Industrial production of menaquinone-7 often involves fermentation processes using bacteria such as Escherichia coli. The compound can be isolated from vitamin K2 by a patented supercritical CO2 extraction technology.
Analyse Des Réactions Chimiques
Types of Reactions: Menaquinone-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include selenium(IV) oxide, tert-butylhydroperoxide, methanesulfonyl chloride, and n-butyllithium . The reactions are typically carried out under controlled temperatures ranging from -78°C to room temperature .
Major Products: The major products formed from these reactions include various derivatives of menaquinone-7, which can be used in different scientific and industrial applications.
Applications De Recherche Scientifique
Menaquinone-7 has a wide range of scientific research applications. In chemistry, it is used as a reference material for chemical identification and quantitative analysis. In biology, menaquinone-7 is studied for its role in bone metabolism and its potential to prevent and treat osteoporosis. In medicine, it is used as a dietary supplement to support bone health and cardiovascular health. In industry, menaquinone-7 is used in the production of health care products and dietary supplements.
Mécanisme D'action
Menaquinone-7 functions as a cofactor for γ-glutamyl carboxylase, an enzyme involved in the activation of vitamin K-dependent proteins. These proteins play essential roles in blood coagulation, bone mineralization, and soft tissue physiology . The molecular targets of menaquinone-7 include osteocalcin and matrix Gla-protein, which are critical for bone health.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to menaquinone-7 include other forms of vitamin K2, such as menaquinone-4 (MK-4) and menaquinone-9 (MK-9). Ubiquinone-8 is another related compound with a similar structure .
Uniqueness: Menaquinone-7 is unique due to its longer side chain, which provides greater bioavailability compared to other forms of vitamin K2 . This higher bioavailability makes menaquinone-7 more effective in supporting bone and cardiovascular health.
Propriétés
IUPAC Name |
2-(3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66O4/c1-32(2)18-12-19-33(3)20-13-21-34(4)22-14-23-35(5)24-15-25-36(6)26-16-27-37(7)28-17-29-38(8)30-31-40-39(9)41(45)43(47-10)44(48-11)42(40)46/h18,20,22,24,26,28,30H,12-17,19,21,23,25,27,29,31H2,1-11H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBESHHFMIFSNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

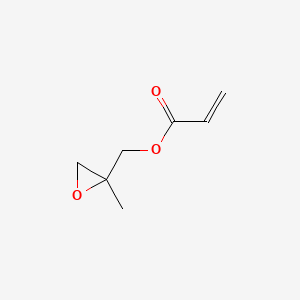
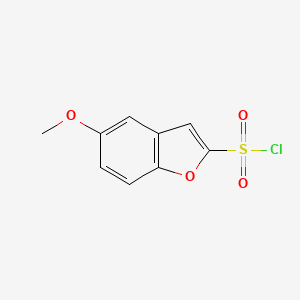
![[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13979532.png)
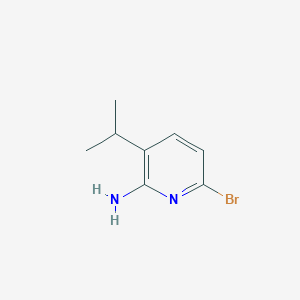

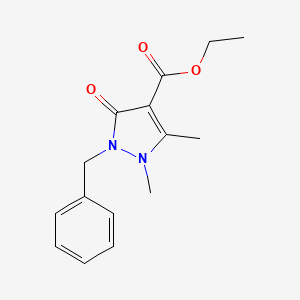


![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)
![Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B13979583.png)
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)
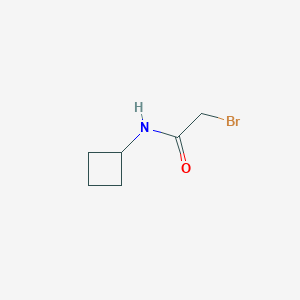
![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)
